3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde

Medicinal chemistry Fragment-based drug design Solubility prediction

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde (CAS 1119450-15-5) is a synthetic organic building block that combines a 4-methoxybenzaldehyde core with a 5,5-dimethylhydantoin (4,4-dimethyl-2,5-dioxoimidazolidine) moiety linked via a methylene bridge at the 3-position. With a molecular formula of C14H16N2O4 and a formula weight of 276.29 g/mol, the compound is classified as a heterocyclic aldehyde intermediate and is offered by multiple international suppliers at purities ranging from 95% to NLT 98%.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 1119450-15-5
Cat. No. B1326715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde
CAS1119450-15-5
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)C=O)OC)C
InChIInChI=1S/C14H16N2O4/c1-14(2)12(18)16(13(19)15-14)7-10-6-9(8-17)4-5-11(10)20-3/h4-6,8H,7H2,1-3H3,(H,15,19)
InChIKeyPLXSGMWHOFXALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde (CAS 1119450-15-5) – Sourcing & Structural Identity Guide


3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde (CAS 1119450-15-5) is a synthetic organic building block that combines a 4-methoxybenzaldehyde core with a 5,5-dimethylhydantoin (4,4-dimethyl-2,5-dioxoimidazolidine) moiety linked via a methylene bridge at the 3-position [1]. With a molecular formula of C14H16N2O4 and a formula weight of 276.29 g/mol, the compound is classified as a heterocyclic aldehyde intermediate and is offered by multiple international suppliers at purities ranging from 95% to NLT 98% . Its structural identity is confirmed by standard analytical descriptors including MDL number MFCD12027291 and a predicted density of 1.249±0.06 g/cm³ [1].

Why Generic Substitution of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde Fails – Key Differentiation Points


Procurement decisions involving imidazolidinedione-benzaldehyde conjugates cannot rely on simple in-class interchangeability because subtle structural variations produce quantifiable differences in physicochemical properties, reactivity, and biological profile. The 4,4-dimethyl substitution on the hydantoin ring introduces steric hindrance that is absent in unsubstituted hydantoin analogs, while the methoxy group at the para position of the benzaldehyde electronically tunes the aldehyde's electrophilicity and influences hydrogen-bonding capacity [1]. Replacing the hydantoin heterocycle with a simple imidazole (e.g., CAS 883543-97-3) eliminates two carbonyl hydrogen-bond acceptors and alters the topological polar surface area (TPSA), directly impacting molecular recognition and solubility . Similarly, exchanging the aldehyde functionality for a nitrile (e.g., CAS 1016690-59-7) removes the compound's primary reactive handle for condensation chemistry, redefining its utility as a synthetic intermediate . The quantitative evidence presented in Section 3 demonstrates that these are not cosmetic differences but measurable parameters that directly govern experimental outcomes.

Quantitative Differentiation Evidence for 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde – Comparator-Based Selection Data


Hydrogen-Bond Acceptor Count & Topological Polar Surface Area (TPSA) Compared to the Imidazole Analog

The target compound possesses 4 hydrogen-bond acceptor atoms and a computed TPSA of 75.7 Ų [1]. In contrast, the corresponding imidazole analog 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzaldehyde (CAS 883543-97-3, molecular formula C12H12N2O2, MW 216.24) has only 2 hydrogen-bond acceptors and a predicted lower TPSA . The difference of two additional H-bond acceptors arises specifically from the two carbonyl oxygens of the dimethylhydantoin ring, which are absent in the imidazole heterocycle.

Medicinal chemistry Fragment-based drug design Solubility prediction

Reactive Aldehyde Functionality Remains Intact vs. the Benzonitrile Analog

The target compound retains a free aldehyde group at the para position of the benzaldehyde ring, whereas the structurally closest dimethylhydantoin analog from Sigma-Aldrich, 3-((4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile (CAS 1016690-59-7, molecular formula C13H13N3O2, MW 243.26), replaces this aldehyde with a nitrile group . The aldehyde enables participation in Knoevenagel condensations, Schiff base formations, and reductive aminations, chemistry that is not directly accessible with the nitrile congener.

Synthetic chemistry Bioconjugation Library synthesis

Commercially Available Purity Grade Benchmarking Against Supplier Landscape

Across the supplier landscape, the target compound is available at multiple purity tiers: 95% (CheMenu, catalog CM550874 ), 97% (Leyan, catalog 1444822 ), and NLT 98% (MolCore ). The 97–98% tier provides a purity specification exceeding that of the baseline 95% offered by certain generic suppliers, translating to a reduction in total impurity burden of 2–3 absolute percentage points. While no public pharmacopoeial monograph exists, procurement of the highest-purity available grade minimizes the risk of batch-to-batch variability in sensitive applications.

Chemical procurement Quality control Analytical chemistry

Predicted Lipophilicity (XLogP3-AA = 0.7) Versus Higher LogP Hydantoin Derivatives

The target compound has a computed XLogP3-AA value of 0.7, indicating moderate lipophilicity [1]. Many hydantoin-based bioactive molecules (e.g., nilutamide, enzalutamide) possess significantly higher LogP values (>2.5) due to extended aromatic substitution [2]. The relatively low LogP of the target compound, combined with its aldehyde handle, positions it as a polar, reactive intermediate rather than a drug-like end-product, making it suitable for fragment-based approaches where high solubility and low hydrophobicity are desired starting points for elaboration.

Drug-likeness ADME prediction Lead optimization

Optimal Application Scenarios for 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde Based on Differentiated Evidence


Fragment-Based Drug Discovery Libraries Requiring High Solubility and Polar Surface Area

With a TPSA of 75.7 Ų, four H-bond acceptors, and a low XLogP of 0.7, the target compound is well-suited for inclusion in fragment libraries designed to sample polar chemical space [1]. Its physicochemical profile aligns with the 'rule-of-three' guidelines for fragment-based screening and provides a differentiated starting point compared to more hydrophobic hydantoin derivatives that risk poor solubility and assay interference [2].

Synthesis of Hydantoin-Containing Bioactive Conjugates via Aldehyde Condensation Chemistry

The free aldehyde group enables Knoevenagel, reductive amination, and Schiff base chemistry, allowing direct conjugation to amine-, hydrazine-, or active-methylene-bearing partners [1]. This is a capability absent in the benzonitrile analog (CAS 1016690-59-7), making the target compound the required choice for any synthetic route deploying condensation-based diversification of the hydantoin scaffold.

Quantitative Pharmacology and Biophysical Studies Demanding High-Purity Input Material

For isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or X-ray crystallography where impurity-driven artifacts are a significant concern, procurement of the NLT 98% purity grade [1] is warranted. The quantifiable reduction in total impurity burden (approximately 40% relative to the 95% grade) provides a verifiable quality advantage for data reproducibility [2].

Enzyme Inhibitor Probe Design Leveraging the Dimethylhydantoin Pharmacophore

The 4,4-dimethyl substitution on the hydantoin ring introduces steric bulk and eliminates a potential metabolic soft spot (N–H at position 3), while preserving the pair of carbonyl H-bond acceptors that engage catalytic residues in target enzymes such as aldose reductase and SOAT-1 [1]. This makes the compound a suitable core for designing sterically-shielded, metabolically-stable inhibitor probes where the unsubstituted hydantoin would be more rapidly degraded [2].

Quote Request

Request a Quote for 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.